molecular formula C14H26Si2 B14718375 Silane, (1,3-phenylenebis(methylene))bis(trimethyl- CAS No. 18412-15-2

Silane, (1,3-phenylenebis(methylene))bis(trimethyl-

Cat. No.: B14718375
CAS No.: 18412-15-2
M. Wt: 250.53 g/mol
InChI Key: GIMRYXTWKUXCFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silane, (1,3-phenylenebis(methylene))bis(trimethyl-) is an organosilicon compound with the molecular formula C14H26Si2 It is characterized by the presence of a phenylene group (a benzene ring) substituted with two methylene groups, each of which is further substituted with a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (1,3-phenylenebis(methylene))bis(trimethyl-) typically involves the reaction of 1,3-bis(chloromethyl)benzene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like tetrahydrofuran or dimethylformamide under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.

Industrial Production Methods

On an industrial scale, the production of Silane, (1,3-phenylenebis(methylene))bis(trimethyl-) follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as distillation and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Silane, (1,3-phenylenebis(methylene))bis(trimethyl-) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: It can participate in reduction reactions, often serving as a reducing agent in organic synthesis.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.

    Reduction: Hydride donors like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as alkoxides or amines are used in the presence of catalysts like palladium or platinum.

Major Products

The major products formed from these reactions include silanol derivatives, reduced organic compounds, and various substituted silanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Silane, (1,3-phenylenebis(methylene))bis(trimethyl-) has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in organic synthesis.

    Biology: The compound is explored for its potential in modifying biomolecules and surfaces for biological assays.

    Medicine: Research is ongoing into its use in drug delivery systems and as a component in medical devices.

    Industry: It is utilized in the production of advanced materials, including coatings, adhesives, and sealants, due to its ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism by which Silane, (1,3-phenylenebis(methylene))bis(trimethyl-) exerts its effects is primarily through its ability to form stable bonds with other molecules. The silicon atoms in the compound have a high affinity for oxygen and other electronegative elements, allowing for the formation of strong, stable bonds. This property is exploited in various applications, from surface modification to the synthesis of complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

  • Silane, (1,4-phenylenebis(methylene))bis(trimethyl-)
  • Silane, (1,2-phenylenebis(methylene))bis(trimethyl-)
  • Silane, (1,4-phenylenebis(oxy))bis(trimethyl-)

Uniqueness

Silane, (1,3-phenylenebis(methylene))bis(trimethyl-) is unique due to the specific positioning of the methylene groups on the phenylene ring, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to differences in physical properties, reactivity, and applications compared to its 1,2- and 1,4- counterparts.

Properties

CAS No.

18412-15-2

Molecular Formula

C14H26Si2

Molecular Weight

250.53 g/mol

IUPAC Name

trimethyl-[[3-(trimethylsilylmethyl)phenyl]methyl]silane

InChI

InChI=1S/C14H26Si2/c1-15(2,3)11-13-8-7-9-14(10-13)12-16(4,5)6/h7-10H,11-12H2,1-6H3

InChI Key

GIMRYXTWKUXCFR-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC1=CC(=CC=C1)C[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.